Carvedilol phosphate is a white to almost-white solid, classified as a non-selective beta-adrenergic blocking agent. [] Chemically, it is the phosphate salt of carvedilol, a racemic mixture. [] Carvedilol phosphate is commonly investigated for its potential in developing modified-release drug delivery systems, particularly for cardiovascular diseases. [, ] Research focuses on overcoming its low bioavailability due to extensive first-pass metabolism. [, ]
Carvedilol phosphate is classified as a beta-blocker and is characterized chemically as a phosphoric acid salt of carvedilol. It is synthesized through various chemical processes that involve the reaction of carvedilol with phosphate reagents. Its primary applications are in cardiovascular therapies, particularly for managing heart conditions.
The synthesis of carvedilol phosphate typically involves several methods, primarily focusing on the reaction of carvedilol with various phosphate-forming agents. Key methods include:
Carvedilol phosphate has a complex molecular structure characterized by its beta-blocking properties. The molecular formula can be represented as C_24H_26N_2O_4P. The structure includes:
The structural integrity and purity of the compound are often confirmed using techniques such as powder X-ray diffraction and Fourier-transform infrared spectroscopy .
The chemical reactions involved in the synthesis of carvedilol phosphate can be summarized as follows:
These reactions are critical for optimizing the pharmacological properties of carvedilol phosphate.
Carvedilol phosphate functions primarily as a beta-blocker, inhibiting beta-adrenergic receptors in the heart and vascular system. This action leads to several physiological effects:
Research indicates that carvedilol also possesses antioxidant properties, which may contribute to its efficacy in treating heart failure by mitigating oxidative stress in cardiac tissues .
Carvedilol phosphate exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
Carvedilol phosphate is primarily utilized in cardiovascular medicine due to its effectiveness in managing hypertension and heart failure. Its applications include:
Carvedilol phosphate (CVD), chemically designated as bis(1-(9H-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol) bis(phosphoric acid) hydrate (C₄₈H₆₀N₄O₁₇P₂), exhibits complex polymorphism critical to its pharmaceutical performance. The free base of carvedilol crystallizes in multiple forms, with Form II being the commercially prevalent polymorph characterized by a melting point of 114–115°C. A novel polymorph, Form III, was identified through wet-bead milling or aqueous suspension processing (60°C), distinguished by a lower melting endotherm at 92–95°C and unique crystallographic signatures. Form III displays characteristic X-ray powder diffraction (XRPD) peaks at 8.4°, 17.4°, and 22.0° two-theta, indicating a distinct crystal lattice arrangement compared to Form II. Solid-state ¹³C NMR spectroscopy further confirms structural differences, with Form III exhibiting split resonances indicative of multiple molecules per asymmetric unit [2] [7].
Patent literature discloses additional polymorphic forms of carvedilol phosphate salts:
Table 1: Crystallographic Signatures of Carvedilol Phosphate Polymorphs
Polymorph | Key XRPD Peaks (degrees two-theta ±0.2°) | Melting Point (°C) | Preparation Method |
---|---|---|---|
Form II | Not reported in patents | 114–115 | Commercial crystallization |
Form III | 8.4, 17.4, 22.0 | 92–95 | Wet-bead milling or aqueous heating |
Form G | 6.5, 9.7, 13.0, 16.0, 17.8 | Not reported | Ethanol/water precipitation |
Form H | 6.4, 6.6, 9.4, 14.5, 15.4 | Not reported | Acetone evaporation |
Form K | 6.3, 9.8, 12.7, 13.2, 16.9 | Not reported | Isopropanol cooling |
The amorphous form of carvedilol phosphate is reproducibly generated via mechanical grinding. Optimization studies indicate that four cycles of ball milling (15 minutes each with 5-minute breaks to prevent thermal degradation) suffice to convert crystalline CVD to a fully amorphous state, confirmed by the disappearance of Bragg reflections in XRPD and the appearance of a characteristic "halo" pattern. Differential scanning calorimetry (DSC) further verifies amorphization through the absence of a melting endotherm and the appearance of a glass transition temperature (Tg) at 46.4°C [4] [8].
Stabilization against recrystallization is achieved via solid dispersions with hydrophilic polymers:
Phase transitions in carvedilol phosphate are temperature- and moisture-dependent. DSC analysis of Form III reveals a melting endotherm at 92–95°C, immediately followed by a small exotherm (indicative of recrystallization to a higher-melting form) and a subsequent endotherm near 110°C. This metastable behavior underscores the kinetic instability of Form III under thermal stress. Moisture sorption isotherms exhibit sigmoidal Type II behavior, with equilibrium moisture content (EMC) decreasing with increasing temperature (e.g., 5.43% w/w at 25°C/90% RH vs. 4.14% at 40°C/90% RH). This hygroscopicity poses a recrystallization risk for amorphous forms, necessitating rigorous moisture control during storage. The modified Guggenheim-Anderson-De Boer (GAB) model accurately describes CVD's moisture sorption behavior, enabling prediction of stability under varying humidity conditions [2] [5] [8].
Fourier-transform infrared (FT-IR) spectroscopy provides distinct fingerprints for crystalline and amorphous CVD. The crystalline form exhibits key bands at:
Amorphization induces significant band shifts and broadening:
Table 2: Characteristic FT-IR Bands of Crystalline Carvedilol Phosphate
Band Position (cm⁻¹) | Vibration Assignment | Region Specificity |
---|---|---|
520 | O-H bending | Carbazole/propanol |
1024 | C-O stretching + ring breathing + C-H rocking/wagging | Whole molecule |
1180 | C-N stretching | Ethylamino linker |
1222 | C-O-H bending | Propanol moiety |
1505 | C-C stretching | Aromatic rings |
2843/2920 | C-H stretching | Alkyl chains |
Solid-state ¹³C cross-polarization magic angle spinning (CP-MAS) NMR distinguishes polymorphs through chemical shift variations:
High-resolution mass spectrometry (HRMS) confirms the molecular ion [C₄₈H₆₀N₄O₁₇P₂ + H]⁺ at m/z 1026.342870, matching the theoretical monoisotopic mass. Solution-state ¹H NMR in deuterated dimethyl sulfoxide (DMSO-d₆) displays expected proton environments: aromatic hydrogens (6.5–8.5 ppm), methoxy groups (~3.7 ppm), methylene bridges (2.5–4.5 ppm), and the propanol backbone [6] [9] [10].
DSC thermograms provide critical insights into carvedilol phosphate's solid-state behavior:
The glass transition temperature (Tg) of amorphous carvedilol phosphate is measured at 46.4°C via modulated DSC (MDSC). Below this temperature, the amorphous solid exists in a rigid, glassy state with low molecular mobility. Above Tg, increased segmental motion facilitates recrystallization. Hygroscopicity studies reveal that CVD's moisture sorption follows Type II isotherms, with equilibrium moisture content inversely related to temperature. At 25°C/90% RH, CVD adsorbs 5.43% w/w moisture. The net isosteric heat of sorption (qₛₜ), calculated via the Clausius-Clapeyron equation, decreases with increasing moisture content:
Table 3: Thermodynamic Properties of Carvedilol Phosphate
Property | Crystalline Form II | Crystalline Form III | Amorphous Form | Test Conditions |
---|---|---|---|---|
Melting Point (°C) | 114–115 | 92–95 | Not applicable | DSC, 10°C/min |
Glass Transition (°C) | Not applicable | Not applicable | 46.4 | MDSC, 10°C/min |
EMC at 90% RH (% w/w) | Not reported | Not reported | 5.43 | 25°C |
Isosteric Heat of Sorption | Not applicable | Not applicable | 60 kJ/mol (0.6% EMC) | Calculated via Clausius-Clapeyron |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7